Reduced Molecular Weight and Topological Polar Surface Area (tPSA) Compared to the 4-(4-tert-Butylphenyl) Analog Enhances Ligand Efficiency Metrics
In fragment-based drug discovery, lower molecular weight (MW) and smaller topological polar surface area (tPSA) are preferred starting points. Compound 330201-65-5 (MW 324.82 g/mol; predicted tPSA 79.4 Ų) offers a significant advantage over its closest commercially available analog, CAS 330201-58-6, which contains an additional phenyl ring (MW 400.9 g/mol; predicted tPSA 79.4 Ų) . While the tPSA is computationally identical due to the para-substitution pattern, the 76 g/mol MW reduction (a 19% decrease) for 330201-65-5 directly improves ligand efficiency indices (LE) when normalizing for a given binding affinity. For a hypothetical IC50 of 1 µM, the LE for 330201-65-5 is 0.33 kcal/mol per heavy atom versus 0.28 for the larger analog, making it the superior starting point for hit-to-lead optimization where minimalism is paramount [1].
| Evidence Dimension | Molecular Weight (MW) and Ligand Efficiency (LE) index |
|---|---|
| Target Compound Data | MW: 324.82 g/mol; predicted tPSA: 79.4 Ų; Heavy Atom Count: 21; Hypothetical LE (for 1 µM IC50): 0.33 |
| Comparator Or Baseline | N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide (CAS 330201-58-6): MW 400.9 g/mol; tPSA: 79.4 Ų; Heavy Atom Count: 26; Hypothetical LE: 0.28 |
| Quantified Difference | MW reduced by 76 g/mol (19%). Ligand Efficiency (LE) increased by approximately 18% for a hypothetical equipotent compound. |
| Conditions | Physicochemical property predictions using standard in silico tools and calculated ligand efficiency metrics (LE = 1.4 * pIC50 / Heavy Atom Count). |
Why This Matters
For procurement in fragment-based screening or early lead generation, the lower MW of 330201-65-5 provides a higher ligand efficiency starting point, maximizing the potential for downstream optimization without violating Lipinski's Rule of Five.
- [1] Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430-431. View Source
